molecular formula C25H28FNO5 B10995377 (4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10995377
M. Wt: 441.5 g/mol
InChI Key: XPHIJRGTMUOGAZ-VIZOYTHASA-N
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Description

(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity and is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorophenyl group, and the final coupling to form the hex-4-enamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and can be easily scaled up. The use of automated reactors and advanced purification techniques would ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran core and the fluorophenyl group makes it particularly interesting for drug development and other applications .

Properties

Molecular Formula

C25H28FNO5

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H28FNO5/c1-15(8-10-21(28)27-12-11-17-5-4-6-18(26)13-17)7-9-19-23(29)22-20(14-32-25(22)30)16(2)24(19)31-3/h4-7,13,29H,8-12,14H2,1-3H3,(H,27,28)/b15-7+

InChI Key

XPHIJRGTMUOGAZ-VIZOYTHASA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC(=CC=C3)F)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC(=CC=C3)F)O

Origin of Product

United States

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